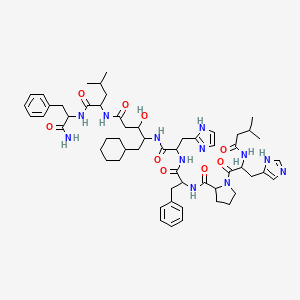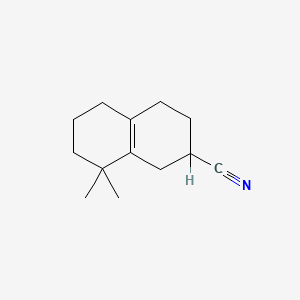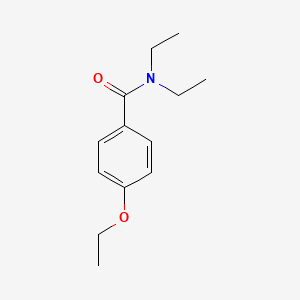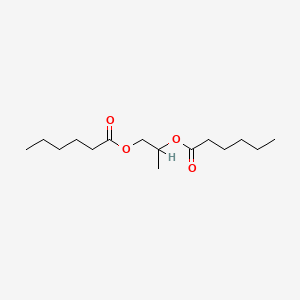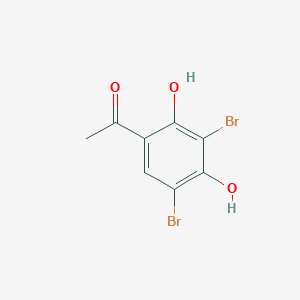
N,N-Bis(dimethylsilyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Bis(dimethylsilyl)acetamide, also known as BSA, is an organosilicon compound . It is a colorless liquid that is soluble in diverse organic solvents . It is used in analytical chemistry to increase the volatility of analytes, for example, for gas chromatography . It is also used to introduce the trimethylsilyl protecting group in organic synthesis .
Synthesis Analysis
BSA is prepared by treating acetamide with trimethylsilyl chloride in the presence of a base . The reaction can be represented as follows: MeC(O)NH2 + 2 SiMe3Cl + 2 Et3N→ MeC(OSiMe3)NSiMe3 + 2 Et3NHCl .Molecular Structure Analysis
The molecular formula of BSA is C8H21NOSi2 . The molecule is a derivative of ammonia with trimethylsilyl groups in place of two hydrogen atoms .Chemical Reactions Analysis
The reaction of BSA with alcohols gives the corresponding trimethyl silyl ether, together with acetamide as a byproduct . The reaction can be represented as follows: 2 ROH + MeC(OSiMe3)NSiMe3 → MeC(O)NH2 + 2 ROSiMe3 .Physical and Chemical Properties Analysis
BSA is a colorless liquid that is soluble in diverse organic solvents . It has a molar mass of 203.432 g·mol−1 . It has a density of 0.832 g cm−3 . It has a melting point of 24 °C and a boiling point of 71 to 73 °C at 35mmHg .作用機序
Safety and Hazards
BSA is considered hazardous . It is a flammable liquid and vapor . It is harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling BSA . It should be used only outdoors or in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces .
特性
CAS番号 |
21305-90-8 |
|---|---|
分子式 |
C6H15NOSi2 |
分子量 |
173.36 g/mol |
IUPAC名 |
N,N-bis(dimethylsilyl)acetamide |
InChI |
InChI=1S/C6H15NOSi2/c1-6(8)7(9(2)3)10(4)5/h1-5H3 |
InChIキー |
MZNAHEFQHHMICT-UHFFFAOYSA-N |
SMILES |
CC(=O)N([SiH](C)C)[SiH](C)C |
正規SMILES |
CC(=O)N([Si](C)C)[Si](C)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



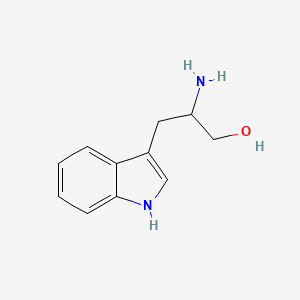
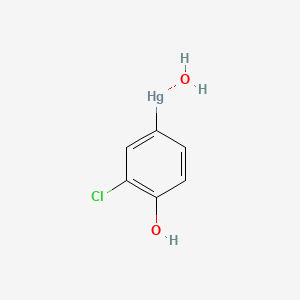
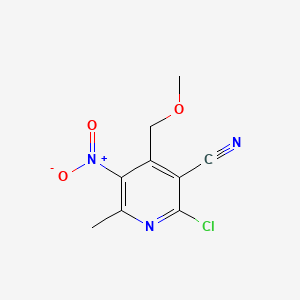

![2'-Methylspiro[bicyclo[2.2.1]heptane-2,5'-[1,3]dioxane]](/img/structure/B1617423.png)
